ALDH3A1 Inhibitory Activity: 2.3-fold Less Potent than Lead Analog CB7, but a 20-fold Improvement Over Low-Activity In-Class Compounds
In a direct head-to-head comparison within the same patent, the target compound (A64) inhibited human ALDH3A1 with an IC50 of 900 nM. This places its activity definitively within the active range for this target class. It is 4.5-fold less potent than the lead compound CB7 (IC50 = 200 nM) but 2.3-fold more potent than the less active analog A24 (IC50 = 2100 nM) [1]. A separate, structurally distinct piperazine-containing compound tested under similar conditions showed negligible activity with an IC50 of 18,000 nM, underscoring the importance of the specific scaffold [2].
| Evidence Dimension | Inhibition of human ALDH3A1 catalytic activity |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | CB7 (Lead analog): IC50 = 200 nM; A53 (Analog): IC50 = 700 nM; A24 (Analog): IC50 = 2100 nM; Low-activity analog: IC50 = 18,000 nM |
| Quantified Difference | 4.5-fold less potent than CB7; 2.3-fold more potent than A24; 20-fold more potent than the 18,000 nM analog. |
| Conditions | Spectrophotometric assay of human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation with inhibitor, pH 7.5. (US Patent US9328112 / BindingDB Entry 7908) |
Why This Matters
This data confirms the compound is an active ALDH3A1 inhibitor, making it a relevant tool compound for studies on chemoresistance, whereas the 20-fold less active piperazine analog is unsuitable for this purpose.
- [1] BindingDB Entry for BDBM50447059 (CHEMBL3112689 | US9328112, A64). IC50: 900 nM for human ALDH3A1. Also links to data for analogs A53 (IC50: 700 nM) and A24 (IC50: 2100 nM) from the same assay. View Source
- [2] BindingDB Entry for BDBM50448802 (CHEMBL3128207). A structurally related piperazine compound with an ALDH3A1 IC50 of 18,000 nM under similar assay conditions. View Source
